

PI3K-IN-32: A Technical Overview of its Structure, Properties, and Function

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Compound of Interest

Compound Name: PI3K-IN-32

Cat. No.: B1676085

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of **PI3K-IN-32**, a potent inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K). This document includes a summary of its chemical and physical properties, details on its mechanism of action within the PI3K/Akt/mTOR signaling pathway, and representative experimental protocols for its characterization.

Chemical and Physical Properties

PI3K-IN-32 is a small molecule inhibitor belonging to the class of compounds that target the PI3K signaling pathway. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	3-(4-morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)aniline	PubChem
CAS Number	371934-59-7	MedChemExpress[1][2]
Molecular Formula	C ₁₉ H ₁₇ N ₅ O ₂	PubChem
Molecular Weight	347.37 g/mol	PubChem
Canonical SMILES	<chem>C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N</chem>	PubChem
InChI	InChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2	PubChem
InChIKey	RQPKSOWRJPRYCN-UHFFFAOYSA-N	PubChem

Biological Activity and Mechanism of Action

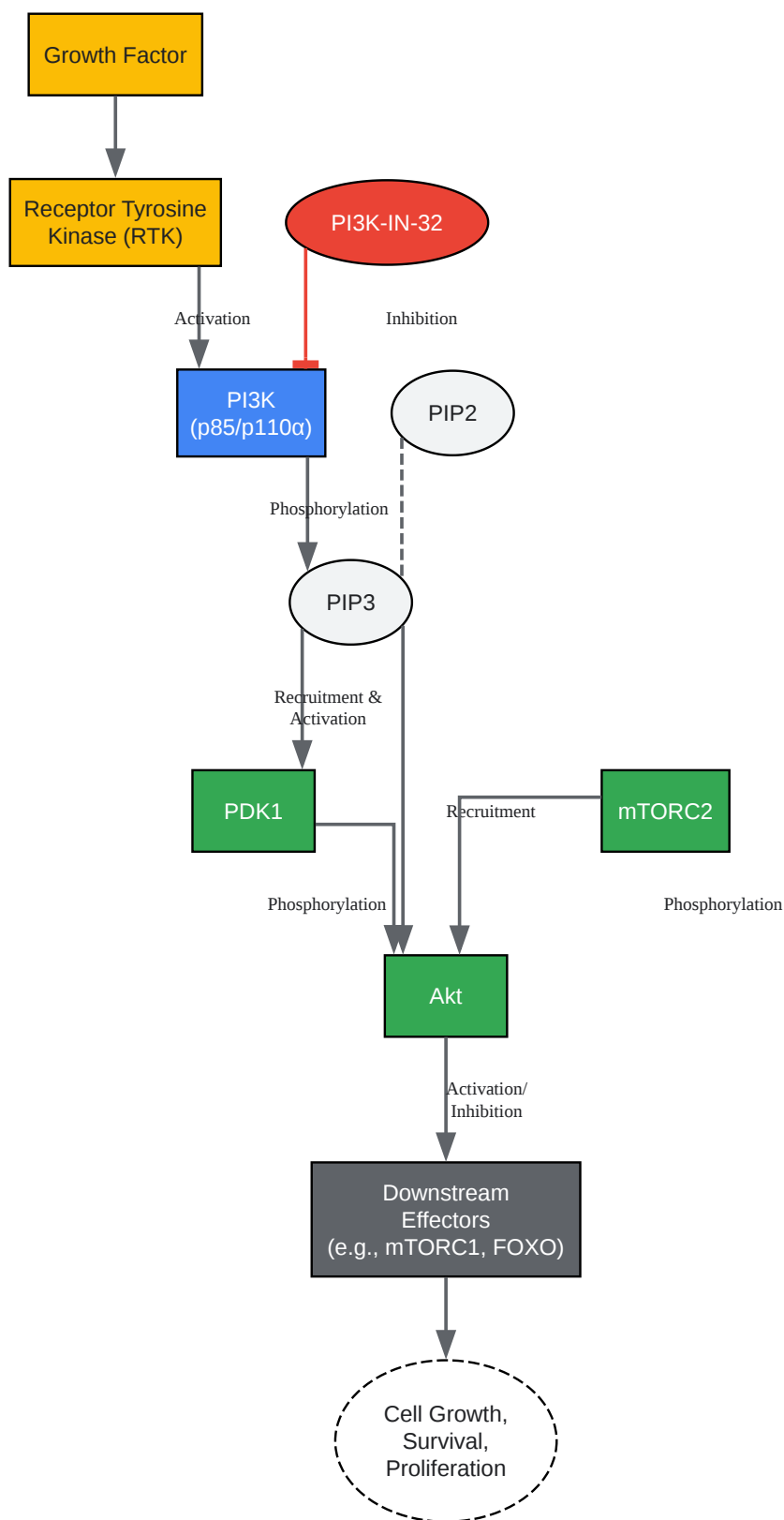
PI3K-IN-32 is characterized as a potent inhibitor of the p110 α catalytic subunit of PI3K, with a reported pIC₅₀ of 6.85.[1][2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The p110 α isoform, in particular, is frequently mutated and hyperactivated in various human cancers, making it a key target for anti-cancer drug development.

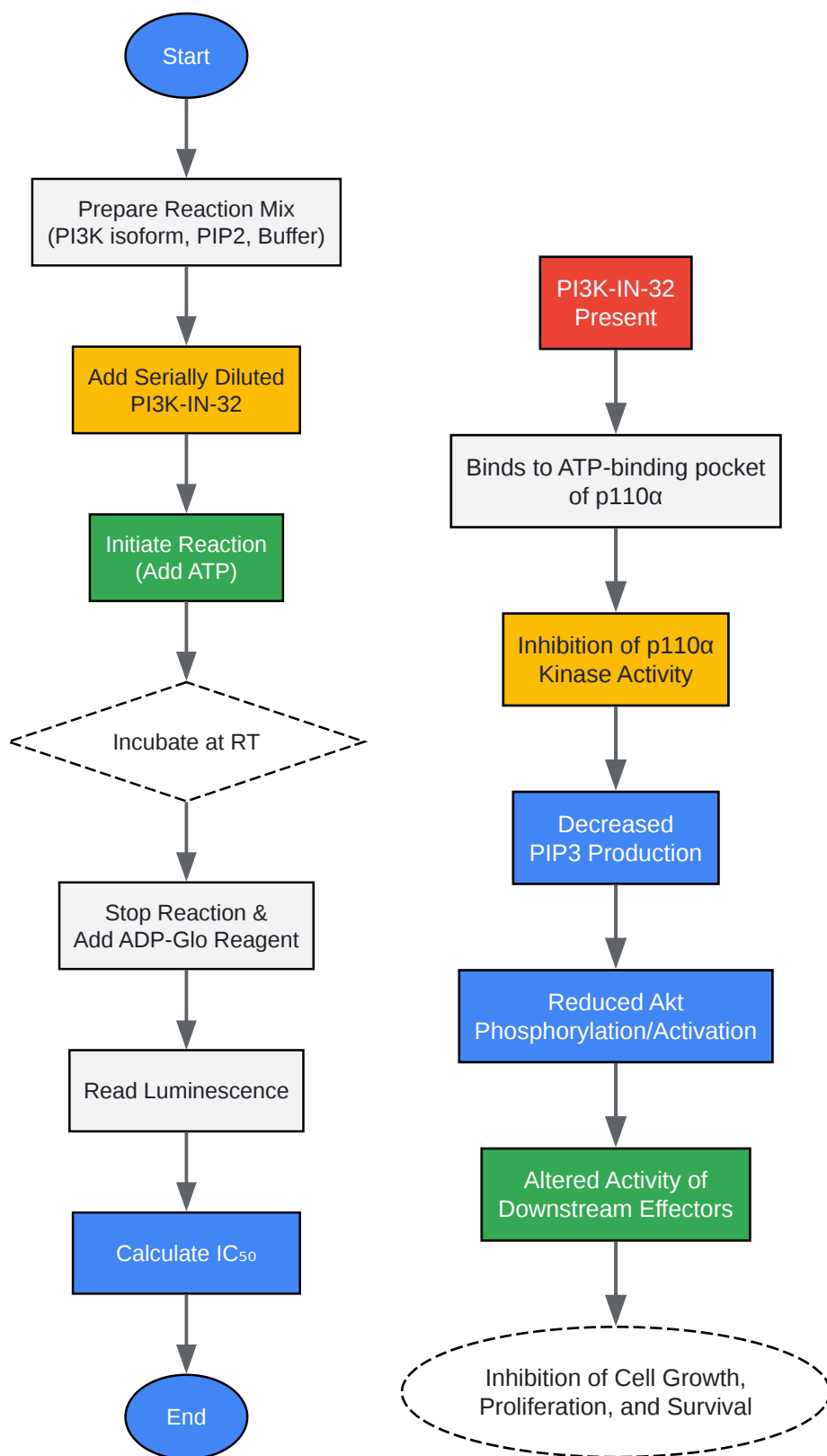
The PI3K p110 α Signaling Pathway

The canonical PI3K p110 α signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K at the cell membrane. Activated p110 α then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most

notably the serine/threonine kinase Akt (also known as protein kinase B). The recruitment of Akt to the cell membrane facilitates its phosphorylation and activation by other kinases, such as PDK1 and mTORC2.

Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, thereby modulating their activity and initiating various cellular responses. Key downstream effectors of Akt include mTORC1, which promotes protein synthesis and cell growth, and FOXO transcription factors, which are inhibited by Akt phosphorylation, thus preventing the expression of pro-apoptotic genes.





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References

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